1-(3-Methoxyphenyl)-1H-imidazol-2-amine
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Overview
Description
1-(3-Methoxyphenyl)-1H-imidazol-2-amine, also known as O-Desmethylvenlafaxine (ODV), is a chemical compound that belongs to the class of imidazoles. It is a metabolite of Venlafaxine, which is a commonly prescribed antidepressant drug. ODV is known for its potential as a therapeutic agent in treating depression, anxiety, and other psychiatric disorders.
Mechanism of Action
ODV exerts its pharmacological effects by inhibiting the reuptake of serotonin and norepinephrine, which increases the levels of these neurotransmitters in the synaptic cleft. This results in the modulation of mood, emotions, and behavior. ODV also interacts with other receptors such as alpha-1 adrenergic, histamine, and muscarinic receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
ODV has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. ODV has also been shown to modulate the levels of cytokines, which are signaling molecules that regulate the immune response. Additionally, ODV has been found to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
ODV has several advantages for lab experiments. It is readily available and can be synthesized easily from Venlafaxine. ODV is also stable and can be stored for long periods without degradation. However, there are some limitations to using ODV in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, ODV has a short half-life, which can make it challenging to study its pharmacokinetics.
Future Directions
There are several future directions for research on ODV. One area of interest is the development of new and more efficient synthesis methods for ODV. Another direction is the investigation of ODV's potential as a therapeutic agent in treating other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, the mechanisms underlying ODV's effects on BDNF and cytokines need further exploration. Finally, the development of new formulations of ODV that can improve its solubility and bioavailability is an area of interest for future research.
Conclusion:
ODV is a promising compound with potential as a therapeutic agent in treating depression, anxiety, and other psychiatric disorders. Its inhibition of serotonin and norepinephrine reuptake, as well as its effects on BDNF and cytokines, make it a subject of interest for further research. ODV's advantages and limitations for lab experiments, as well as its future directions, should be considered in designing future studies.
Synthesis Methods
ODV can be synthesized by the demethylation of Venlafaxine, which is achieved by using various reagents such as sodium hydroxide, hydrogen peroxide, and platinum oxide. The process involves the removal of the methoxy group from the phenyl ring of Venlafaxine, resulting in the formation of ODV.
Scientific Research Applications
ODV has been extensively studied for its therapeutic potential in treating depression, anxiety, and other psychiatric disorders. It has been found to be a potent inhibitor of serotonin and norepinephrine reuptake, which are neurotransmitters that play a crucial role in regulating mood, emotions, and behavior. ODV has also been shown to exhibit anxiolytic and antidepressant effects in animal models and human studies.
Properties
IUPAC Name |
1-(3-methoxyphenyl)imidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-9-4-2-3-8(7-9)13-6-5-12-10(13)11/h2-7H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBVVVNSQMBMLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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